molecular formula C11H14N4 B2815122 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 2326131-89-7

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2815122
CAS No.: 2326131-89-7
M. Wt: 202.261
InChI Key: IXWRDZXAJZGJNK-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound characterized by the presence of a pyridine ring substituted with a 4-methylpiperazine group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile typically involves nucleophilic substitution reactions. One common method is the reaction of 1-methylpiperazine with a 2-bromo analogue of pyridine-3-carbonitrile. The bromination of the precursor compound is achieved using bromine in acetic acid (Br₂/AcOH) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The primary reaction used in its synthesis.

    Oxidation and Reduction: Potential reactions involving the piperazine ring and the pyridine ring.

    Substitution Reactions: Reactions involving the cyano group and the pyridine ring.

Common Reagents and Conditions

    Bromine in Acetic Acid (Br₂/AcOH): Used for bromination of precursor compounds.

    1-Methylpiperazine: Used in nucleophilic substitution reactions.

Major Products Formed

The major product formed from these reactions is this compound itself, with potential side products depending on the reaction conditions and reagents used.

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, a piperazine group, and a cyano group makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWRDZXAJZGJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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